molecular formula C8H7ClF2O B12828527 5-(Chloromethyl)-1,2-difluoro-3-methoxybenzene

5-(Chloromethyl)-1,2-difluoro-3-methoxybenzene

Cat. No.: B12828527
M. Wt: 192.59 g/mol
InChI Key: XTBCYSDWELEGHN-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1,2-difluoro-3-methoxybenzene is an organic compound with a complex structure that includes a chloromethyl group, two fluorine atoms, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1,2-difluoro-3-methoxybenzene typically involves the chloromethylation of 1,2-difluoro-3-methoxybenzene. This can be achieved using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-1,2-difluoro-3-methoxybenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl-substituted benzene derivatives.

Scientific Research Applications

5-(Chloromethyl)-1,2-difluoro-3-methoxybenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Pharmaceuticals: Potential use in the synthesis of drug candidates due to its unique functional groups.

    Agricultural Chemicals: It may be used in the development of new pesticides or herbicides.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1,2-difluoro-3-methoxybenzene depends on its specific application. In organic synthesis, the compound acts as a versatile intermediate, participating in various chemical reactions to form desired products. The presence of the chloromethyl group allows for easy functionalization, while the fluorine atoms can influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    5-(Chloromethyl)-2-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of fluorine atoms.

    1,2-Difluoro-3-methoxybenzene: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    5-(Chloromethyl)-2-fluoro-3-methoxybenzene: Contains only one fluorine atom, which may affect its chemical properties and reactivity.

Uniqueness

5-(Chloromethyl)-1,2-difluoro-3-methoxybenzene is unique due to the combination of its functional groups. The presence of both fluorine atoms and a chloromethyl group provides a balance of reactivity and stability, making it a valuable compound in various chemical applications.

Properties

Molecular Formula

C8H7ClF2O

Molecular Weight

192.59 g/mol

IUPAC Name

5-(chloromethyl)-1,2-difluoro-3-methoxybenzene

InChI

InChI=1S/C8H7ClF2O/c1-12-7-3-5(4-9)2-6(10)8(7)11/h2-3H,4H2,1H3

InChI Key

XTBCYSDWELEGHN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CCl)F)F

Origin of Product

United States

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